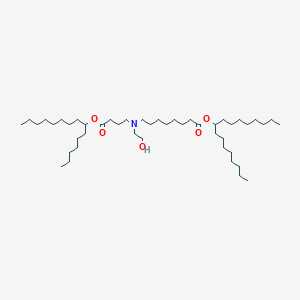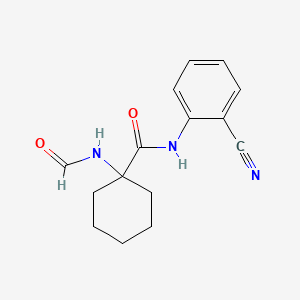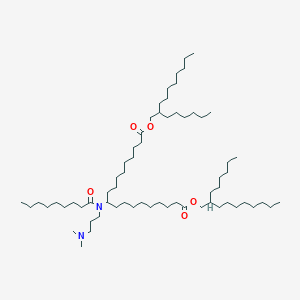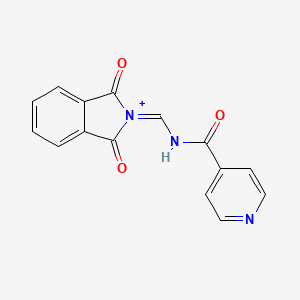
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Sustainable and environmentally friendly synthetic approaches are emphasized, such as solventless reactions and green chemistry principles .
化学反应分析
Types of Reactions
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .
Major Products Formed
Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
科学研究应用
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用机制
The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as phthalimide and its various substituted forms . These compounds share a common structural motif but differ in their substitution patterns and specific applications.
Uniqueness
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
属性
分子式 |
C15H10N3O3+ |
|---|---|
分子量 |
280.26 g/mol |
IUPAC 名称 |
N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1 |
InChI 键 |
TUYVVHIHRKWMRR-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)


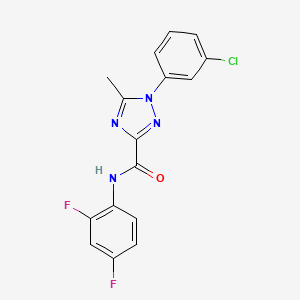

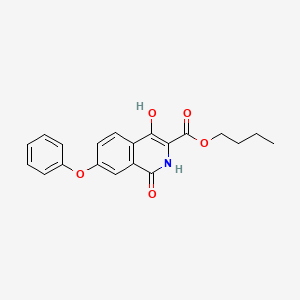
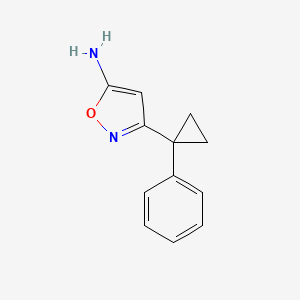
![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
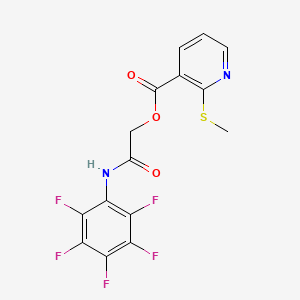
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
